molecular formula C5H6Cl2N2 B1501542 4-Chloropyridin-2-amine hydrochloride CAS No. 202216-99-7

4-Chloropyridin-2-amine hydrochloride

Cat. No.: B1501542
CAS No.: 202216-99-7
M. Wt: 165.02 g/mol
InChI Key: RREGTVDJKWIDKM-UHFFFAOYSA-N
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Description

4-Chloropyridin-2-amine hydrochloride is an organic compound with the molecular formula C5H6Cl2N2. It is a derivative of pyridine, featuring a chlorine atom at the 4-position and an amine group at the 2-position of the pyridine ring. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloropyridin-2-amine hydrochloride can be synthesized through several methods. One common approach involves the chlorination of 2-aminopyridine using chlorine gas or a suitable chlorinating agent under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyridin-2-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction: Reduction reactions typically result in the formation of 4-chloropyridin-2-amine or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of alkylated or other substituted derivatives of the compound.

Scientific Research Applications

4-Chloropyridin-2-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. It serves as a building block in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Additionally, it is employed as a reagent in organic synthesis and as a precursor for the preparation of other pyridine derivatives.

Mechanism of Action

The mechanism by which 4-Chloropyridin-2-amine hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of certain biological targets, such as enzymes or receptors. The molecular pathways involved can vary, but often include interactions with specific binding sites on target molecules.

Comparison with Similar Compounds

  • 2-Chloropyridin-4-amine hydrochloride

  • 3-Chloropyridin-2-amine hydrochloride

  • 3-Chloropyridin-4-amine hydrochloride

Properties

IUPAC Name

4-chloropyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c6-4-1-2-8-5(7)3-4;/h1-3H,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREGTVDJKWIDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693287
Record name 4-Chloropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202216-99-7
Record name 4-Chloropyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-pyridinecarboxylic acid (5.95 g) in tert-butanol (89.25 mL) were added triethylamine (6.32 mL) and diphenylphosphoryl azide (8.95 mL). The mixture was stirred at 100° C. for overnight. To the solution was added water and the mixture was extracted with EtOAc and washed with water and brine. The extract was dried over MgSO4 and concentrated under reduced pressure. The residue was recrystallized with EtOAc to give a white solid. The solid was dissolved in dioxane (50 mL). To the solution was added 4M HCl in dioxane (90 mL) and the mixture was stirred at ambient temperature overnight. The mixture was concentrated under reduced pressure to give 4-chloro-2-pyridinamine hydrochloride (3.02 g) as a white solid.
Quantity
5.95 g
Type
reactant
Reaction Step One
Quantity
6.32 mL
Type
reactant
Reaction Step One
Quantity
8.95 mL
Type
reactant
Reaction Step One
Quantity
89.25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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